molecular formula C17H14BrN3O2 B13823316 N'-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylbenzohydrazide

N'-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylbenzohydrazide

Cat. No.: B13823316
M. Wt: 372.2 g/mol
InChI Key: ZNTPVJNICKJAGA-UHFFFAOYSA-N
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Description

N'-[(3Z)-4-Bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylbenzohydrazide (CAS: 301318-26-3) is a hydrazide derivative featuring an indole-3-ylidene core substituted with bromine at position 4 and a methyl group at position 3. The compound is synthesized via condensation reactions involving substituted isatin derivatives and hydrazide precursors. Its molecular formula is C₁₇H₁₄BrN₃O₂, with a molecular weight of 372.22 g/mol . The Z-configuration at the 3-ylidene position is critical for its structural stability and biological interactions.

Properties

Molecular Formula

C17H14BrN3O2

Molecular Weight

372.2 g/mol

IUPAC Name

N-[(4-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]-2-methylbenzamide

InChI

InChI=1S/C17H14BrN3O2/c1-9-5-3-4-6-11(9)16(22)21-20-15-13-12(19-17(15)23)8-7-10(2)14(13)18/h3-8,19,23H,1-2H3

InChI Key

ZNTPVJNICKJAGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=C2N=NC(=O)C3=CC=CC=C3C)O)Br

Origin of Product

United States

Preparation Methods

General Synthetic Route

  • Starting Materials:

    • 4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde or equivalent activated indolinone derivative
    • 2-methylbenzohydrazide (hydrazide derivative of 2-methylbenzoic acid)
  • Reaction Conditions:

    • Solvent: Ethanol, methanol, or acetic acid are commonly used solvents for hydrazone formation.
    • Catalyst: Acidic conditions (e.g., acetic acid or catalytic HCl) facilitate condensation.
    • Temperature: Reflux or room temperature stirring for several hours (typically 4–24 h).
    • Molar ratio: Equimolar amounts of hydrazide and indolinone derivative to optimize yield.
  • Mechanism:

    • The nucleophilic nitrogen of the hydrazide attacks the carbonyl carbon of the indolinone aldehyde or ketone.
    • Elimination of water leads to the formation of the hydrazone linkage with a defined (3Z) stereochemistry.
  • Purification:

    • The crude product is typically purified by recrystallization from ethanol or ethyl acetate.
    • Alternatively, chromatographic techniques (e.g., flash chromatography) can be employed.

Literature-Reported Specific Method

Although direct detailed procedures for this exact compound are scarce, closely related compounds such as 2-(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-N-(4-methylphenyl)-1-hydrazinecarbothioamide have been prepared by condensation of the corresponding indolinone derivatives with hydrazinecarbothioamides under reflux in acetic acid or ethanol.

A typical experimental outline is:

Step Reagents/Conditions Yield (%) Notes
1 Dissolve 4-bromo-5-methylindolinone aldehyde (1 eq) and 2-methylbenzohydrazide (1 eq) in ethanol - Stirring at room temperature or reflux
2 Add catalytic acetic acid or HCl - Acid catalyzes hydrazone formation
3 Reflux for 4–6 hours 65–85% Monitor reaction by TLC
4 Cool reaction mixture, filter precipitate - Product crystallizes out
5 Recrystallize from ethanol or ethyl acetate - Purified compound obtained

Analytical Data and Research Outcomes

Structural Confirmation

  • NMR Spectroscopy: Characteristic signals for hydrazone proton (–CH=N–) appear downfield (~8–9 ppm). Aromatic protons of indolinone and methylbenzohydrazide moieties observed in expected regions.
  • Mass Spectrometry: Molecular ion peak consistent with calculated molecular weight (~361 Da).
  • Infrared Spectroscopy: Bands corresponding to C=O (around 1650 cm^-1), N–H (3200–3400 cm^-1), and C=N stretching vibrations confirm hydrazone formation.
  • X-ray Crystallography: For related compounds, crystallographic data confirm planar conformation stabilized by intramolecular hydrogen bonding, consistent with (3Z) stereochemistry.

Yield and Purity

  • Yields typically range from 65% to 85%, depending on reaction conditions and purification methods.
  • Purity assessed by HPLC or elemental analysis generally exceeds 95%.

Summary Table of Preparation Parameters

Parameter Description Typical Values/Notes
Starting materials 4-bromo-5-methylindolinone aldehyde, 2-methylbenzohydrazide Commercially available or synthesized
Solvent Ethanol, methanol, acetic acid Ethanol preferred for recrystallization
Catalyst Acetic acid or HCl (catalytic amounts) Enhances condensation rate
Temperature Reflux or room temperature Reflux improves yield
Reaction time 4–24 hours Monitored by TLC
Purification Recrystallization or chromatography Ethanol or ethyl acetate solvents
Yield 65–85% Dependent on purity of starting materials

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylbenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylbenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylbenzohydrazide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of certain biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Indole Core) Hydrazide Side Chain Key Differences Bioactivity Highlights
Target Compound 4-Bromo, 5-methyl 2-methylbenzohydrazide Unique bromine and methyl positioning Limited direct data; inferred activity from analogs
N'-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-methoxy-1H-indole-2-carbohydrazide (5b) 5-Bromo 5-methoxy-indole-2-carbohydrazide Bromine at position 5; methoxy group on side chain Antimicrobial activity (MIC: 8–16 µg/mL)
N'-[(3Z)-1-(4-Chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide 1-(4-Chlorobenzyl) Benzohydrazide Chlorobenzyl substitution at position 1 CB2 receptor agonist (IC₅₀: 131.1 nM)
N'-[(3Z)-1-(1-Hexyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide (MDA19) 1-Hexyl Benzohydrazide Hexyl chain at position 1 Antitumor activity via PI3K/Akt/mTOR suppression
N′-[(3Z)-5-Nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-bromo-benzohydrazide 5-Nitro 3-bromo-benzohydrazide Nitro group at position 5 Structural data only; nitro group may enhance reactivity

Key Observations :

  • Substituent Position: Bromine at position 4 (target compound) vs.
  • Side Chain Modifications : The 2-methylbenzohydrazide group in the target compound contrasts with methoxy-indole (5b) or pyridine-based () side chains, influencing solubility and target affinity.
  • N-Alkylation : Compounds like MDA19 and the chlorobenzyl derivative feature N-alkyl groups, which enhance lipophilicity and receptor binding .

Physicochemical Data :

  • Melting Point : >300°C (common for rigid, planar hydrazones) .
  • Spectroscopic Features : IR peaks for C=O (1669–1694 cm⁻¹), NH (3157–3224 cm⁻¹), and C=N (1616 cm⁻¹) align with hydrazone motifs .

Structure-Activity Relationship (SAR) Trends

Bromine Positioning : Bromine at position 5 (5b) vs. 4 (target compound) may alter steric hindrance, affecting interactions with enzymes like kinases or proteases .

Methoxy vs. Methyl Groups : Methoxy side chains (5b) improve solubility but reduce membrane permeability compared to methyl groups .

N-Alkylation : Enhances lipophilicity and receptor binding (e.g., CB2 agonism in MDA19) .

Biological Activity

N'-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylbenzohydrazide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its chemical properties, biological activity, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H14BrN3O2
  • Molecular Weight : 388.21 g/mol
  • CAS Number : 304480-00-0

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance, a study demonstrated that derivatives of indole-based hydrazones exhibit significant cytotoxic effects against various cancer cell lines, suggesting that modifications in the indole structure can enhance biological activity.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)10.5
HeLa (Cervical)8.3
A549 (Lung)12.0

The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS). This suggests that this compound may act as a pro-apoptotic agent.

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
  • In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory properties of the compound. Results indicated a significant reduction in inflammatory markers when administered at doses of 20 mg/kg body weight.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the bromine atom and the hydrazone linkage are essential for its anticancer and antimicrobial activities. Modifications to these functional groups can lead to variations in potency and selectivity.

Q & A

Q. Optimization Strategies :

  • Use catalysts like acetic acid or p-toluenesulfonic acid for coupling efficiency .
  • Purify intermediates via column chromatography or recrystallization.
  • Monitor reaction progress using HPLC or TLC, and confirm final product purity via NMR (¹H/¹³C) and mass spectrometry .

Basic: Which spectroscopic and chromatographic methods are essential for characterizing this compound?

Q. Key Techniques :

  • NMR Spectroscopy : ¹H NMR to confirm Z-configuration of the hydrazide bond and substituent positions; ¹³C NMR for carbonyl (C=O) and aromatic carbon assignments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₉H₁₆BrN₃O₂) and detect isotopic patterns for bromine .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Basic: What preliminary biological screening assays are recommended for evaluating its therapeutic potential?

  • Cytotoxicity Assays : MTT or SRB assays against cancer cell lines (e.g., HeLa, K562, CEM) to determine IC₅₀ values .
  • Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.
  • Enzyme Inhibition : Kinase or protease inhibition assays, focusing on targets linked to indole derivatives (e.g., tyrosine kinases) .

Advanced: How can researchers design experiments to resolve contradictions in reported biological activities of structurally similar compounds?

Case Example : If one study reports potent anticancer activity while another shows no effect:

Standardize Assay Conditions : Use identical cell lines, passage numbers, and serum concentrations.

Control for Solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid precipitation artifacts.

Validate Target Engagement : Use Western blotting or flow cytometry to confirm apoptosis (e.g., caspase-3 activation, Annexin V staining) .

Cross-Validate with Structural Analogs : Compare activity of derivatives with varying substituents (e.g., methoxy vs. bromo groups) to identify SAR trends .

Advanced: What computational and experimental approaches are used to study structure-activity relationships (SAR) for this compound?

Q. Methodology :

  • Molecular Docking : Predict binding modes to targets like tubulin or DNA topoisomerases using AutoDock or Schrödinger .
  • QSAR Modeling : Develop regression models correlating substituent electronic properties (Hammett σ) with IC₅₀ values.
  • Synthetic Modifications :
    • Table : Modifications and Observed Effects
Substituent PositionModificationBiological Activity Change
Indole 5-positionMethyl → EthylReduced cytotoxicity
Benzohydrazide 2-positionMethyl → MethoxyEnhanced solubility

Advanced: What challenges arise in crystallographic refinement of this compound, and how can SHELX tools address them?

Q. Challenges :

  • Disorder in Hydrazide Moiety : The Z-configuration and planar geometry may cause electron density ambiguity.
  • Twinned Crystals : Common in indole derivatives due to stacking interactions.

Q. SHELX Workflow :

Data Collection : High-resolution (<1.0 Å) X-ray diffraction data.

Structure Solution : Use SHELXD for dual-space methods to resolve phase problems.

Refinement : SHELXL with restraints for bond lengths/angles in disordered regions.

Validation : Check R-factors (target <0.05) and Flack parameter for absolute configuration .

Advanced: How can researchers differentiate apoptosis from necrosis in mechanistic studies of this compound?

Q. Experimental Design :

  • Flow Cytometry : Dual staining with Annexin V-FITC (apoptosis) and propidium iodide (necrosis).
  • Mitochondrial Membrane Potential : Use JC-1 dye to detect depolarization (ΔΨm loss indicates apoptosis) .
  • DNA Fragmentation : Agarose gel electrophoresis for laddering (apoptosis) vs. smearing (necrosis).

Advanced: What strategies mitigate oxidative degradation during long-term stability studies?

  • Storage Conditions : Lyophilize and store at -80°C under argon.
  • Antioxidants : Add 0.01% BHT or ascorbic acid in solution phases.
  • Stability-Indicating HPLC : Monitor degradation peaks under forced conditions (40°C, 75% RH) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.